molecular formula C16H17NO4 B12896823 Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate CAS No. 185333-60-2

Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B12896823
CAS No.: 185333-60-2
M. Wt: 287.31 g/mol
InChI Key: UPHANHKGRDBVBV-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate is a chemical intermediate of significant interest in research and development, particularly in the field of agrochemistry. This compound features a 1,2-oxazole (isoxazole) core, a privileged structure in medicinal and agricultural chemistry, which is functionalized with a benzoyl group and an isopropyl substituent. Patent literature identifies structurally similar 4-benzoylisoxazole carboxylate derivatives as possessing potent herbicidal activity . The specific molecular architecture of this compound makes it a valuable scaffold for the synthesis and exploration of novel molecules targeting unwanted vegetation. Researchers utilize this intermediate to investigate structure-activity relationships (SAR) and develop new active ingredients with potential improved efficacy and selectivity. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

185333-60-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 4-benzoyl-5-propan-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-4-20-16(19)13-12(15(10(2)3)21-17-13)14(18)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

UPHANHKGRDBVBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Diketones with Hydroxylamine Derivatives

A common route involves the reaction of ethyl 4-(benzoyl)-3-oxobutanoate derivatives with hydroxylamine hydrochloride to form the isoxazole ring. The process can be summarized as:

Step Reagents & Conditions Description Yield (%)
1 Ethyl 4-benzoyl-3-oxobutanoate + Hydroxylamine hydrochloride Cyclization in ethanol or aqueous medium under reflux 70-85%
2 Purification by recrystallization or chromatography Isolation of this compound -

This method leverages the nucleophilic attack of hydroxylamine on the β-diketone carbonyl, followed by ring closure to form the isoxazole ring. The isopropyl substituent is introduced via the starting β-diketone, which contains the propan-2-yl group at the appropriate position.

Isomerization of 5-Heteroatom-Substituted 4-Acylisoxazoles

An alternative atom-economical method involves isomerization of 5-substituted 4-acylisoxazoles. This approach can be used to rearrange precursors to the desired substitution pattern on the isoxazole ring:

Step Reagents & Conditions Description Yield (%)
1 5-Heteroatom-substituted 4-acylisoxazole Thermal or catalytic isomerization under controlled conditions 60-90%
2 Purification Isolation of target isoxazole derivative -

This method is advantageous for its atom economy and regioselectivity, allowing the preparation of this compound from suitable precursors.

Esterification and Functional Group Transformations

The ethyl ester group at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl esters of β-diketones as starting materials. For example:

  • Esterification of 5-oxopyrrolidine-3-carboxylic acids with ethanol in the presence of catalytic sulfuric acid to form ethyl esters.
  • Subsequent transformations to introduce the benzoyl and isopropyl groups before or after ring closure.

Experimental Conditions and Catalysts

  • Solvents: Ethanol, methanol, isobutanol, or aqueous media are commonly used.
  • Temperature: Reflux conditions (70–110 °C) are typical for cyclization and isomerization steps.
  • Catalysts: Acid catalysts such as sulfuric acid for esterification; base catalysts or metal triflates (e.g., calcium triflate) for cyclization reactions.
  • Reaction Times: Vary from 1 hour to several hours depending on the step and scale.

Representative Reaction Scheme

A simplified reaction scheme for the preparation is as follows:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Typical Yield (%)
Cyclization of β-diketones with hydroxylamine Ethyl 4-benzoyl-3-oxobutanoate derivatives Hydroxylamine hydrochloride, ethanol Reflux, 2-6 h Straightforward, good regioselectivity 70-85
Isomerization of 5-substituted 4-acylisoxazoles 5-Heteroatom-substituted 4-acylisoxazoles Thermal or catalytic Heating, 1-4 h Atom economical, regioselective 60-90
Esterification of carboxylic acids 5-Oxopyrrolidine-3-carboxylic acids Ethanol, sulfuric acid catalyst Reflux, 3-5 h Efficient ester formation 80-95

Research Findings and Notes

  • The choice of starting β-diketone is critical to ensure the correct substitution pattern, especially the isopropyl group at the 5-position.
  • Acid or base catalysis can influence the regioselectivity and yield of the isoxazole ring formation.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure this compound.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and substitution pattern.
  • Recent advances include microwave-assisted synthesis and use of nanocatalysts for related heterocyclic compounds, which may be adapted for this compound to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzoyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Research indicates that compounds with oxazole rings exhibit significant anticancer properties. Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. Its structural features allow for interactions with biological targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cells. The compound was found to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Agricultural Applications

2. Herbicidal Properties:
The compound has been explored for its potential as a herbicide. Its oxazole structure contributes to its ability to interfere with plant growth by inhibiting specific metabolic pathways. This compound has shown selective toxicity towards certain weed species while being less harmful to crops.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/L)Control (%)
Amaranthus retroflexus0.585
Chenopodium album0.390
Setaria viridis0.480

Material Science

3. Polymer Chemistry:
this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of oxazole units into polymer backbones can enhance thermal stability and provide unique optical characteristics.

Case Study:
In a recent investigation, researchers synthesized a series of polymers using this compound as a comonomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymer formulations.

Mechanism of Action

The mechanism of action of Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound in the evidence is ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate (). A comparative analysis is outlined below:

Property Ethyl 4-Benzoyl-5-(Propan-2-yl)-1,2-Oxazole-3-Carboxylate Ethyl 5-Cyano-4,5-Dihydro-1,2-Oxazole-3-Carboxylate
Core Structure Fully aromatic 1,2-oxazole Partially saturated 4,5-dihydro-1,2-oxazole
Substituents 4-Benzoyl, 5-isopropyl, 3-ethyl ester 5-Cyano, 3-ethyl ester, 4,5-dihydro ring
Key Functional Groups Aromatic ketone (benzoyl), ester, branched alkyl Nitrile (cyano), ester, partially saturated ring
Lipophilicity High (due to benzoyl and isopropyl groups) Moderate (cyano reduces lipophilicity)
Conformational Flexibility Restricted (aromatic core, bulky substituents) Increased (saturation allows ring puckering)

Physicochemical and Reactivity Differences

  • Aromaticity vs.
  • Substituent Effects: The benzoyl group in the target compound enables strong intermolecular interactions (e.g., π-π stacking), while the cyano group in the analog may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor .
  • Hydrolytic Stability: Both compounds share an ethyl ester group, but the target’s aromatic ketone is less reactive toward hydrolysis compared to the analog’s cyano group, which can undergo nucleophilic addition.

Research Findings and Methodological Insights

  • Crystallography : SHELX-based refinements are critical for resolving complex substituent arrangements in oxazole derivatives .
  • Hydrogen Bonding: Bernstein et al.’s work on hydrogen-bond patterns highlights how the benzoyl group in the target compound could stabilize crystal lattices via C=O···H-N interactions, absent in the cyano-bearing analog .
  • Ring Puckering : The analog’s 4,5-dihydro structure permits puckering, quantified using Cremer-Pople coordinates, whereas the target’s aromatic ring remains planar .

Data Tables

Table 1: Functional Group Impact on Properties

Group Target Compound Analog () Impact
Benzoyl Present Absent Increases lipophilicity, enables π-π stacking
Cyano Absent Present Enhances polarity, potential for nucleophilic reactions
4,5-Dihydro Structure Absent Present Introduces puckering, reduces aromatic stability

Table 2: Calculated Properties (Hypothetical)

Property Target Compound Analog () Methodology
LogP ~3.5 ~1.8 Estimated via substituent contribution models
pKa (ester) ~-1.5 ~-1.2 Computational (e.g., JChem)

Biological Activity

Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

The synthesis typically involves the reaction of suitable precursors through methods such as Friedel-Crafts acylation and cyclization reactions. For instance, compounds derived from 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one have shown promising results in yielding derivatives with enhanced biological activities .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In a qualitative analysis, it was found to inhibit the growth of various Gram-positive bacteria, including Enterococcus faecium. The compound exhibited a growth inhibition zone of 20 mm against this strain, indicating strong antibacterial activity. The mechanism behind this activity is believed to involve interaction with bacterial cell wall synthesis pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Enterococcus faecium20
Staphylococcus aureus18
Escherichia coli15

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects using MTT assays. It exhibited IC50 values in the micromolar range against several cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MCF712.5
HeLa15.0
A549 (lung)10.0

The structure–activity relationship (SAR) studies suggest that the presence of the oxazole ring and the benzoyl group are crucial for its anticancer activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in vitro. It was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in nitric oxide levels at concentrations that did not exhibit cytotoxicity.

Table 3: Anti-inflammatory Effects

Treatment Concentration (µM)Nitric Oxide Inhibition (%)
1030
2550
5070

Case Studies

A recent case study evaluated the efficacy of this compound in treating bacterial infections in animal models. The compound was administered to mice infected with E. faecium. Results showed a significant reduction in bacterial load in treated groups compared to controls, demonstrating its potential as an effective therapeutic agent .

Q & A

What synthetic methodologies are commonly employed for Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate, and how are the products purified and characterized?

Basic Research Focus
A typical synthesis involves refluxing precursors in anhydrous ethanol with catalytic acetic acid, followed by solvent evaporation and filtration to isolate the crude product . For purification, flash chromatography (e.g., silica gel with EtOAc/cyclohexane) is used, yielding ~37% after recrystallization from ethyl acetate . Characterization includes:

  • X-ray crystallography (using SHELX for refinement) to resolve hydrogen bonding networks and dihedral angles between aromatic rings .
  • NMR and FTIR to confirm functional groups and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

What safety precautions are recommended when handling this compound in laboratory settings?

Basic Research Focus
Safety protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact, which may cause inflammation or severe damage .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which can irritate the respiratory tract .
  • Storage: In airtight containers under inert gas (e.g., N₂) to prevent degradation.
  • Spill management: Neutralize with inert absorbents and dispose of as hazardous waste .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, X-ray) when characterizing this compound?

Advanced Research Focus
Discrepancies often arise from conformational flexibility or crystallographic disorder. Mitigation strategies include:

  • Cross-validation: Compare X-ray-derived bond lengths/angles with DFT-optimized computational models .
  • Dynamic NMR experiments: To detect rotational barriers in substituents (e.g., isopropyl groups) causing signal splitting .
  • High-resolution crystallography: Use SHELXL for refining twinned or low-quality datasets, applying restraints for disordered regions .

What strategies are effective in optimizing the reaction yield and selectivity during synthesis?

Advanced Research Focus
Key optimization steps:

  • Catalyst screening: Replace acetic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may improve benzoylation kinetics at the oxazole ring .
  • Temperature control: Lower reflux temperatures (e.g., 80°C vs. 100°C) reduce side reactions like ester hydrolysis .
  • In situ monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

How does the molecular conformation (e.g., dihedral angles) influence the compound's reactivity or biological activity?

Advanced Research Focus
The 84.59° dihedral angle between the benzoyl and isopropyl-substituted oxazole ring creates steric hindrance, reducing nucleophilic attack at the carbonyl group . This conformation also affects:

  • Biological target binding: Planar regions may facilitate π-π stacking with enzyme active sites, while twisted regions limit off-target interactions.
  • Solubility: Increased hydrophobicity from the isopropyl group impacts bioavailability in aqueous media .
  • Photostability: Extended conjugation in the benzoyl moiety may enhance UV absorption, requiring dark storage to prevent degradation .

How can researchers resolve contradictions in reported biological activities of structurally analogous oxazole derivatives?

Advanced Research Focus
Contradictions often stem from assay variability or impurity profiles. Solutions include:

  • Reproducibility controls: Use standardized cell lines (e.g., HEK293) and validate purity via HPLC (>95%) .
  • Structure-activity relationship (SAR) studies: Compare substituent effects (e.g., replacing benzoyl with pyridine-3-carbonyl) on activity .
  • Metabolic stability assays: Assess hepatic microsome degradation to rule out false positives from metabolite interference .

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